Pcsk9-IN-1 -

Pcsk9-IN-1

Catalog Number: EVT-15278719
CAS Number:
Molecular Formula: C65H80FN11O12S2
Molecular Weight: 1290.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is derived from research aimed at developing small molecules that can effectively inhibit the activity of proprotein convertase subtilisin/kexin type 9. This classification falls under the category of pharmacological agents targeting metabolic pathways, specifically those involved in lipid metabolism and cardiovascular health.

Synthesis Analysis

Methods and Technical Details

The synthesis of Pcsk9-IN-1 typically involves several chemical reactions aimed at constructing the core structure that interacts with the proprotein convertase subtilisin/kexin type 9 enzyme. Common methods include:

  • Solid-phase synthesis: This approach allows for the rapid assembly of peptide-like structures that can mimic natural substrates or inhibitors.
  • Solution-phase reactions: These reactions are utilized for more complex modifications and functionalization of the compound to enhance its binding affinity and specificity.

The synthesis process often requires careful optimization of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of Pcsk9-IN-1 is characterized by specific functional groups that facilitate its interaction with proprotein convertase subtilisin/kexin type 9. Key structural features include:

  • Amino acid residues: These residues are strategically positioned to mimic the natural substrate of proprotein convertase subtilisin/kexin type 9.
  • Hydrophobic regions: These areas enhance binding affinity through hydrophobic interactions with the enzyme's active site.

Data obtained from X-ray crystallography or nuclear magnetic resonance spectroscopy can provide insights into the three-dimensional arrangement of atoms within Pcsk9-IN-1, confirming its potential efficacy as an inhibitor.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving Pcsk9-IN-1 focus on its binding to proprotein convertase subtilisin/kexin type 9. These interactions can be characterized by:

  • Competitive inhibition: The compound competes with natural substrates for binding to the active site of the enzyme.
  • Reversible binding: The nature of its interaction may allow for reversible inhibition, which can be beneficial for therapeutic applications.

Kinetic studies are essential to understand the reaction mechanisms and determine parameters such as inhibition constants.

Mechanism of Action

Process and Data

The mechanism by which Pcsk9-IN-1 exerts its effects involves several steps:

Data from clinical studies support this mechanism, demonstrating significant reductions in low-density lipoprotein cholesterol levels among individuals treated with inhibitors like Pcsk9-IN-1.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of Pcsk9-IN-1 include:

  • Molecular weight: Typically around 500 Da, which is favorable for cellular uptake.
  • Solubility: Soluble in organic solvents but may require formulation adjustments for optimal bioavailability.

Chemical properties may include:

  • Stability: The compound should exhibit stability under physiological conditions to ensure efficacy during treatment.
  • pH sensitivity: Understanding how pH affects its stability and activity is crucial for formulation development.

Characterization through techniques like high-performance liquid chromatography can provide insights into purity and stability profiles.

Applications

Scientific Uses

Pcsk9-IN-1 holds promise in various scientific applications:

  • Cardiovascular research: It serves as a tool for studying cholesterol metabolism and the role of proprotein convertase subtilisin/kexin type 9 in cardiovascular diseases.
  • Drug development: As a lead compound, it can guide further modifications to improve efficacy and safety profiles in clinical settings.
  • Therapeutic interventions: Potential use in treating conditions associated with high cholesterol levels, such as familial hypercholesterolemia or atherosclerosis.

Research continues to explore its full potential in both clinical and laboratory settings, aiming to leverage its inhibitory effects on proprotein convertase subtilisin/kexin type 9 for improved health outcomes.

Properties

Product Name

Pcsk9-IN-1

IUPAC Name

(1S,4S,7S,13S,31S,34R,37S,51S)-51-[(5-fluoro-1H-indol-3-yl)methyl]-4-[(1R)-1-hydroxyethyl]-7-[(4-methoxyphenyl)methyl]-13,31,34-trimethyl-18,26-dithia-3,6,9,15,30,33,36,45,49,52-decazapentacyclo[35.11.5.120,24.139,43.09,13]pentapentaconta-20,22,24(55),39(54),40,42-hexaene-2,5,8,14,29,32,35,46,50,53-decone

Molecular Formula

C65H80FN11O12S2

Molecular Weight

1290.5 g/mol

InChI

InChI=1S/C65H80FN11O12S2/c1-37-57(81)71-38(2)58(82)73-51-30-41-9-6-10-42(27-41)33-69-54(79)20-19-50(72-61(85)52(74-60(51)84)31-45-34-68-49-18-15-46(66)32-48(45)49)59(83)76-56(39(3)78)62(86)75-53(29-40-13-16-47(89-5)17-14-40)63(87)77-24-8-22-65(77,4)64(88)67-23-26-91-36-44-12-7-11-43(28-44)35-90-25-21-55(80)70-37/h6-7,9-18,27-28,32,34,37-39,50-53,56,68,78H,8,19-26,29-31,33,35-36H2,1-5H3,(H,67,88)(H,69,79)(H,70,80)(H,71,81)(H,72,85)(H,73,82)(H,74,84)(H,75,86)(H,76,83)/t37-,38+,39+,50-,51-,52-,53-,56-,65-/m0/s1

InChI Key

FLUWFKYTQGWIFL-AHRQDPIESA-N

Canonical SMILES

CC1C(=O)NC(C(=O)NC2CC3=CC(=CC=C3)CNC(=O)CCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4(C(=O)NCCSCC5=CC=CC(=C5)CSCCC(=O)N1)C)CC6=CC=C(C=C6)OC)C(C)O)NC(=O)C(NC2=O)CC7=CNC8=C7C=C(C=C8)F)C

Isomeric SMILES

C[C@H]1C(=O)N[C@@H](C(=O)N[C@H]2CC3=CC(=CC=C3)CNC(=O)CC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@]4(C(=O)NCCSCC5=CC=CC(=C5)CSCCC(=O)N1)C)CC6=CC=C(C=C6)OC)[C@@H](C)O)NC(=O)[C@@H](NC2=O)CC7=CNC8=C7C=C(C=C8)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.